molecular formula C19H16O3 B13929295 Diphenoxymethoxybenzene CAS No. 16737-44-3

Diphenoxymethoxybenzene

Cat. No.: B13929295
CAS No.: 16737-44-3
M. Wt: 292.3 g/mol
InChI Key: BSNNCWZXRJKCBZ-UHFFFAOYSA-N
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Description

Diphenoxymethoxybenzene (systematic IUPAC name: 1-methoxy-3,5-diphenoxybenzene) is a tri-substituted benzene derivative featuring a methoxy group and two phenoxy substituents. This compound is structurally characterized by a central benzene ring with alternating electron-donating groups (methoxy and phenoxy), which influence its electronic properties, solubility, and reactivity.

Properties

CAS No.

16737-44-3

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

diphenoxymethoxybenzene

InChI

InChI=1S/C19H16O3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,19H

InChI Key

BSNNCWZXRJKCBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] can be synthesized through various organic synthesis methods. One common approach involves the reaction of phenol with formaldehyde in the presence of an acid catalyst, leading to the formation of the desired compound . The reaction typically requires controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] often involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

1-Methoxy-3,5-dinitrobenzene
  • Structure: Benzene with methoxy (-OCH₃) and two nitro (-NO₂) groups.
  • Key Differences: Nitro groups are strong electron-withdrawing substituents, whereas phenoxy groups in diphenoxymethoxybenzene are electron-donating. This contrast significantly alters reactivity; nitro derivatives are more prone to electrophilic substitution at meta positions, while phenoxy-substituted compounds may favor ortho/para reactivity .
4-(Difluoromethoxy)toluene
  • Structure : Toluene (methylbenzene) with a difluoromethoxy (-OCF₂H) group.
  • Key Differences: The difluoromethoxy group introduces electronegative fluorine atoms, enhancing stability against hydrolysis compared to methoxy groups. This compound lacks halogen substituents but has bulkier phenoxy groups, which may reduce solubility in polar solvents .
((3-Methoxyphenyl)methylene)dibenzene
  • Structure : A benzylidene-linked compound with methoxy and benzene substituents.

Physicochemical Properties

Property This compound 1-Methoxy-3,5-dinitrobenzene 4-(Difluoromethoxy)toluene
Molecular Weight ~274.3 g/mol (estimated) 214.12 g/mol 170.16 g/mol
Solubility Low in water (phenoxy groups) Insoluble in water; soluble in acetone Low water solubility; soluble in DCM
Electron Effects Electron-donating (OCH₃, OPh) Electron-withdrawing (NO₂) Moderate electron-withdrawing (OCF₂H)
Thermal Stability High (aromatic stability) Moderate (nitro groups may decompose) High (CF bonds enhance stability)

Reactivity Trends

  • This compound’s electron-rich aromatic ring may undergo electrophilic substitution (e.g., sulfonation, halogenation) at positions ortho to the methoxy group.
  • In contrast, nitro-substituted analogs exhibit reduced electrophilic reactivity but are more susceptible to reduction reactions (e.g., nitro to amine conversion) .

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